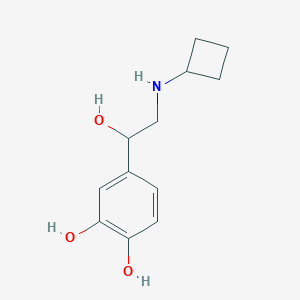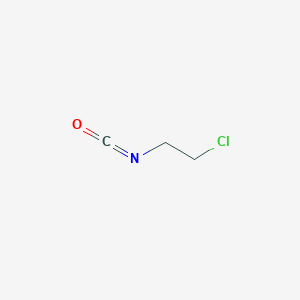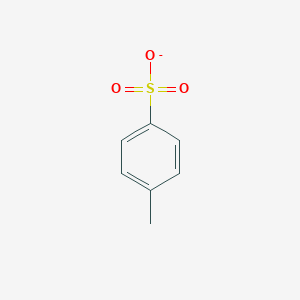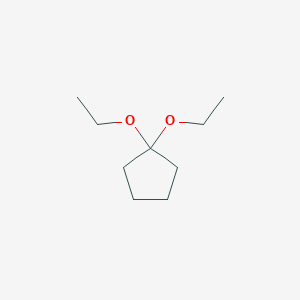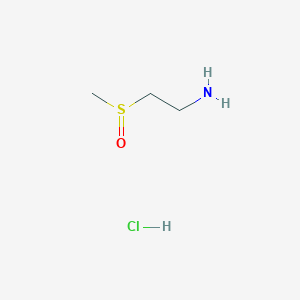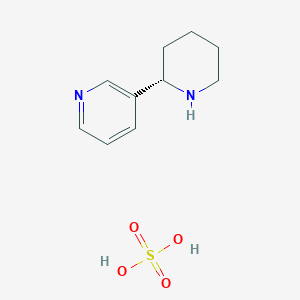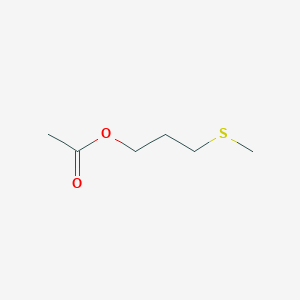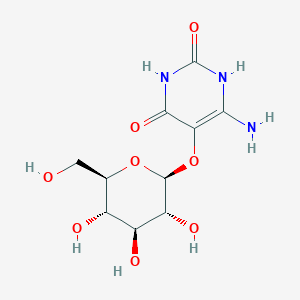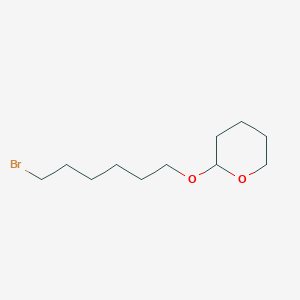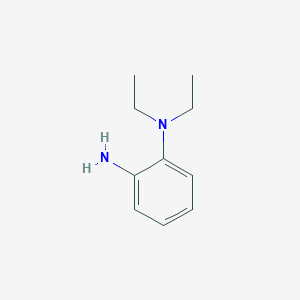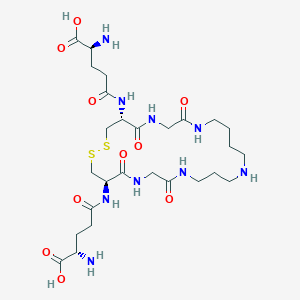
锥虫硫醇
描述
锥虫硫肽是一种独特的双谷胱甘肽衍生物,存在于锥虫和利什曼原虫等寄生原虫中。 这种化合物在防御这些生物体中的氧化应激方面发挥着至关重要的作用,这些生物体是导致昏睡病、恰加斯病和利什曼病等疾病的原因 。与人类不同,这些寄生虫依赖锥虫硫肽来维持其氧化还原平衡,使其成为药物开发的目标。
科学研究应用
化学
在化学中,锥虫硫肽因其独特的氧化还原性质及其在维持寄生原虫氧化还原平衡中的作用而受到研究。它作为理解硫醇基氧化还原体系的模型化合物。
生物学
在生物学上,锥虫硫肽对于锥虫和利什曼原虫的存活至关重要。 它参与解毒活性氧物质并维持细胞氧化还原稳态 .
医学
在医学上,锥虫硫肽及其代谢途径是开发针对昏睡病、恰加斯病和利什曼病等疾病药物的目标。 例如,锥虫硫肽还原酶抑制剂正在被探索作为潜在的治疗剂 .
工业
虽然其直接的工业应用有限,但对锥虫硫肽的研究对生物技术和制药行业具有意义,特别是在开发抗寄生虫药物方面。
作用机制
锥虫硫肽主要通过其在氧化还原反应中的作用发挥作用。它在过氧化物和其他活性氧物质的还原中充当电子给体。主要的分子靶标包括:
锥虫硫肽还原酶: 使用 NADPH 将锥虫硫肽二硫化物还原回其硫醇形式。
锥虫过氧化物酶: 使用来自锥虫硫肽的电子还原过氧化物,直接或通过锥虫过氧化还原蛋白.
生化分析
Biochemical Properties
Trypanothione is synthesized from glutathione and spermidine by a single enzyme, Trypanothione synthetase . It interacts with various enzymes and proteins, playing a crucial role in maintaining the redox balance within the cell .
Cellular Effects
Trypanothione influences cell function by defending against chemical and oxidant stress . It also plays a role in ribonucleotide metabolism and contributes to drug resistance .
Molecular Mechanism
The mechanism of action of Trypanothione involves its synthesis from glutathione and spermidine by Trypanothione synthetase . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Trypanothione plays a role in long-term cellular function, particularly in defense against chemical and oxidant stress .
Metabolic Pathways
Trypanothione is involved in several metabolic pathways, interacting with enzymes and cofactors. It plays a role in thiol redox homeostasis and ribonucleotide metabolism .
准备方法
合成路线和反应条件
锥虫硫肽的合成涉及两个谷胱甘肽分子与亚精胺的缀合。该过程通常包括以下步骤:
谷胱甘肽活化: 谷胱甘肽使用偶联试剂(如二环己基碳二亚胺 (DCC))进行活化。
与亚精胺缀合: 然后在受控 pH 条件下将活化的谷胱甘肽与亚精胺反应,形成锥虫硫肽.
工业生产方法
由于其特殊的生物学作用及其合成的复杂性,锥虫硫肽的工业生产并不常见。实验室合成方法可以通过适当优化反应条件和纯化过程进行放大。
化学反应分析
反应类型
氧化: 锥虫硫肽发生氧化,形成锥虫硫肽二硫化物。
还原: 二硫化物形式可以通过锥虫硫肽还原酶还原回硫醇形式。
取代: 它可以参与取代反应,其中涉及硫醇基团。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或其他过氧化物。
还原: 在锥虫硫肽还原酶存在的情况下使用 NADPH。
取代: 各种亲电子试剂可以在中性至弱碱性条件下与硫醇基团反应。
主要产物
氧化: 锥虫硫肽二硫化物。
还原: 还原的锥虫硫肽。
取代: 取决于所用亲电子试剂的硫醇取代衍生物。
相似化合物的比较
类似化合物
谷胱甘肽: 一种三肽,参与大多数生物体(包括人类)的细胞氧化还原反应。
硫氧还蛋白: 一种通过促进其他蛋白质的还原而充当抗氧化剂的蛋白质。
谷胱甘肽还原酶: 一种使用谷胱甘肽作为辅因子的小型氧化还原酶。
独特性
锥虫硫肽因其结构而独一无二,其结构包括两个通过亚精胺连接的谷胱甘肽分子。 这种结构是锥虫特有的,在人类中不存在,使其成为抗寄生虫药物开发的选择性靶点 .
属性
IUPAC Name |
(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSXDHGHZKXJD-VJANTYMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N9O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242197 | |
| Record name | Trypanothione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96304-42-6 | |
| Record name | Trypanothione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trypanothione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trypanothione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
